2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine

Catalog No.
S904666
CAS No.
1203499-58-4
M.F
C11H14ClNSi
M. Wt
223.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyrid...

CAS Number

1203499-58-4

Product Name

2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine

IUPAC Name

2-(2-chloro-5-methylpyridin-3-yl)ethynyl-trimethylsilane

Molecular Formula

C11H14ClNSi

Molecular Weight

223.77 g/mol

InChI

InChI=1S/C11H14ClNSi/c1-9-7-10(11(12)13-8-9)5-6-14(2,3)4/h7-8H,1-4H3

InChI Key

ABYHZEUMHXSVFF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1)Cl)C#C[Si](C)(C)C

Canonical SMILES

CC1=CC(=C(N=C1)Cl)C#C[Si](C)(C)C

2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine is an organosilicon compound characterized by the presence of a pyridine ring substituted with a chloro group, a methyl group, and a trimethylsilyl ethynyl moiety. Its chemical formula is C₁₁H₁₄ClN₁Si, with a molecular weight of approximately 223.78 g/mol . The compound is notable for its potential applications in organic synthesis and medicinal chemistry, owing to its unique structural features which allow for various chemical transformations.

There is no scientific literature available describing a specific mechanism of action for 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine.

  • As with any unknown compound, it is advisable to handle 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine with appropriate safety precautions in a well-ventilated fume hood while wearing gloves and protective eyewear.
  • Specific safety information regarding flammability, reactivity, or toxicity is not available and would require further investigation.

Future Research

2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine remains a relatively under-investigated molecule. Potential future research directions could include:

  • Synthesis and characterization of the compound to obtain physical and chemical property data.
  • Exploration of its reactivity in various chemical reactions, particularly Sonogashira coupling and TMS deprotection.
  • Investigation of potential applications in organic synthesis or materials science.
  • Organic Synthesis: The presence of the alkyne (ethynyl) group makes this molecule a candidate for click chemistry reactions []. Click chemistry is a powerful tool for building complex molecules from simpler ones, and 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine could serve as a building block in the synthesis of novel organic compounds with desired properties.
  • Medicinal Chemistry: The pyridine ring is a common scaffold in many drugs []. The combination of the chloro and methyl groups, along with the alkyne functionality, could potentially lead to new drug candidates with interesting biological activities. Further research would be needed to explore this possibility.
  • Material Science: Ethynyl-functionalized molecules can be used in the design of new materials with specific properties, such as conductivity or luminescence []. 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine could be a starting point for the development of novel functional materials.
Typical of alkynes and halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.
  • Cross-Coupling Reactions: It can be utilized in cross-coupling reactions with organometallic reagents, such as boronic acids, to form more complex structures.
  • Deprotection Reactions: The trimethylsilyl group can be removed under acidic or fluoride conditions, allowing for further functionalization of the resulting ethynyl group .

While specific biological activity data for 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine is limited, compounds with similar structures have been studied for various biological effects. For instance, derivatives of pyridine are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The presence of the trimethylsilyl group may enhance the lipophilicity of the molecule, potentially improving its bioavailability and interaction with biological targets .

Several synthesis methods for 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine have been reported:

  • Sonogashira Coupling: This method involves coupling an appropriate halogenated pyridine with a terminal alkyne in the presence of a palladium catalyst and a base.
  • Lithiation and Halogenation: The compound can be synthesized by first lithiating 2-chloro-5-methylpyridine followed by reaction with trimethylsilylacetylene.
  • Direct Halogenation: Starting from 5-methyl-3-pyridinylacetylene, chlorination can be performed using chlorinating agents .

2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine has several applications:

  • Intermediate in Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Building Block for Functional Materials: The compound can be used to develop functionalized polymers or materials for electronic applications due to its unique electronic properties.
  • Potential Drug Development: Given its structural characteristics, it may serve as a lead compound for developing new therapeutic agents targeting various diseases .

Interaction studies involving 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine focus on its reactivity with biological molecules or other chemical entities. Research indicates that compounds with similar structural motifs often interact with enzymes or receptors, influencing their activity. Studies on related pyridine derivatives suggest potential interactions with neurotransmitter systems or enzyme inhibition pathways .

Several compounds share structural similarities with 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-4-(trimethylsilyl)ethynylpyridineSimilar trimethylsilyl and ethynyl groupsDifferent position of chlorine substitution
2-Methyl-5-(trimethylsilyl)ethynylpyridineMethyl instead of chloroLacks halogen functionality
3-Chloro-4-(trimethylsilyl)ethynylpyridineChlorine at position threeDifferent electronic properties due to position change
2-Chloro-5-trifluoromethoxy-pyridineTrifluoromethoxy group instead of trimethylsilylEnhanced electron-withdrawing effects

These compounds illustrate the diversity within pyridine derivatives while highlighting the unique features of 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine that may contribute to its distinct reactivity and potential applications in various fields .

Wikipedia

2-Chloro-5-methyl-3-[(trimethylsilyl)ethynyl]pyridine

Dates

Modify: 2023-08-16

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